molecular formula C15H17NO3 B2945908 N-allyl-4-(2-cyclopropyl-2-oxoethoxy)benzamide CAS No. 1226438-86-3

N-allyl-4-(2-cyclopropyl-2-oxoethoxy)benzamide

Cat. No.: B2945908
CAS No.: 1226438-86-3
M. Wt: 259.305
InChI Key: LBNQLIUGFITJNH-UHFFFAOYSA-N
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Description

N-allyl-4-(2-cyclopropyl-2-oxoethoxy)benzamide is a benzamide derivative characterized by a benzamide core substituted with an allyl group at the nitrogen atom and a 2-cyclopropyl-2-oxoethoxy group at the para position of the benzene ring. The cyclopropyl-oxoethoxy moiety introduces steric and electronic effects, while the allyl group may influence solubility and molecular interactions.

Properties

IUPAC Name

4-(2-cyclopropyl-2-oxoethoxy)-N-prop-2-enylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO3/c1-2-9-16-15(18)12-5-7-13(8-6-12)19-10-14(17)11-3-4-11/h2,5-8,11H,1,3-4,9-10H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBNQLIUGFITJNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=O)C1=CC=C(C=C1)OCC(=O)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-allyl-4-(2-cyclopropyl-2-oxoethoxy)benzamide typically involves the following steps:

    Formation of the Benzamide Core: The initial step involves the preparation of 4-hydroxybenzamide, which serves as the core structure.

    Introduction of the Cyclopropyl-oxoethoxy Group: The hydroxy group of 4-hydroxybenzamide is then reacted with cyclopropyl-2-oxoethanol under acidic or basic conditions to form the 2-cyclopropyl-2-oxoethoxy substituent.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions, such as the use of continuous flow reactors to enhance reaction efficiency and yield. Catalysts and solvents are selected to minimize environmental impact and ensure scalability.

Chemical Reactions Analysis

Types of Reactions

N-allyl-4-(2-cyclopropyl-2-oxoethoxy)benzamide undergoes various chemical reactions, including:

    Oxidation: The allyl group can be oxidized to form epoxides or aldehydes.

    Reduction: The carbonyl group in the cyclopropyl-oxoethoxy moiety can be reduced to form alcohols.

    Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or potassium permanganate (KMnO4) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.

Major Products Formed

    Oxidation: Epoxides or aldehydes from the allyl group.

    Reduction: Alcohols from the carbonyl group.

    Substitution: Halogenated or nitrated benzamide derivatives.

Scientific Research Applications

N-allyl-4-(2-cyclopropyl-2-oxoethoxy)benzamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of N-allyl-4-(2-cyclopropyl-2-oxoethoxy)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The allyl group may facilitate binding to active sites, while the cyclopropyl-oxoethoxy moiety can modulate the compound’s reactivity and stability. Pathways involved may include inhibition of enzyme activity or disruption of cellular signaling processes.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Features

The compound shares a benzamide backbone with several analogs but differs in substituent groups. Below is a comparative analysis of its structure and inferred properties against documented analogs:

Table 1: Structural and Functional Comparison
Compound Name N-Substituent 4-Position Substituent Molecular Weight Key Findings/Activity
N-allyl-4-(2-cyclopropyl-2-oxoethoxy)benzamide Allyl (C₃H₅) 2-cyclopropyl-2-oxoethoxy ~307.34* Undocumented activity; inferred metabolic stability from cyclopropyl group
4-(2-Cyclopropyl-2-oxoethoxy)-N-(2,4-difluorobenzyl)benzamide 2,4-Difluorobenzyl 2-cyclopropyl-2-oxoethoxy 345.345 Similar core; fluorobenzyl enhances lipophilicity
2-Tetradecanoylamino-1-(3-carboxyphenyl)benzamide 3-Carboxyphenyl Tetradecanoylamino ~422.5† 79% PCAF HAT inhibition; long acyl chain critical for activity
3-{2-[1-(2-Amino-9H-purin-6-ylamino)-ethyl]-5-methyl-4-oxo-4H-quinazolin-3-yl}-benzamide Quinazolinyl-purinyl Complex heterocyclic substituent ~454.5‡ High molecular complexity; m/z = 455 (M+H)

*Calculated based on molecular formula. †Estimated from structure. ‡Derived from m/z data.

Substituent-Driven Functional Insights

a) N-Substituent Variations
  • Allyl vs. Fluorine atoms in the latter could enhance binding to hydrophobic pockets in enzymes .
  • Acyl Chains in PCAF Inhibitors: Compounds like 2-tetradecanoylamino-1-(3-carboxyphenyl)benzamide (79% inhibition) highlight the importance of long acyl chains for PCAF HAT inhibition. The absence of such chains in the target compound suggests divergent biological targets or mechanisms .
b) Substituents at the 4-Position
  • Cyclopropyl-oxoethoxy vs. This difference implies reduced water solubility but enhanced resistance to enzymatic degradation .

Biological Activity

N-allyl-4-(2-cyclopropyl-2-oxoethoxy)benzamide is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article provides an overview of the biological activity associated with this compound, including mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

This compound features a benzamide core with an allyl group and a cyclopropyl moiety, which may influence its interaction with biological targets. The molecular structure can be represented as follows:

C15H17NO3\text{C}_{15}\text{H}_{17}\text{N}\text{O}_3

The biological activity of this compound is hypothesized to involve:

  • Receptor Modulation : Potential interactions with neurotransmitter receptors, particularly those involved in pain modulation and neuroprotection.
  • Enzyme Inhibition : Possible inhibition of specific enzymes that play roles in inflammation and cellular stress responses.

Antimicrobial Activity

Research indicates that compounds structurally similar to this compound exhibit significant antimicrobial properties. A study on related benzamide derivatives showed promising results against various bacterial and fungal strains, suggesting that this compound may also possess similar activity .

Compound TypeActivityReference
Benzamide DerivativesAntibacterial and Antifungal

Neuroprotective Effects

Studies have explored the neuroprotective potential of benzamide derivatives, indicating that they may protect against neuronal damage due to oxidative stress and inflammation. This is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Analgesic Properties

Given the structural similarities to known analgesics, it is plausible that this compound may exhibit analgesic effects by modulating pain pathways or acting as a receptor antagonist or agonist.

Case Studies and Research Findings

  • In Vitro Studies : In vitro assays have demonstrated that related compounds can inhibit bacterial growth effectively, with some showing activity comparable to established antibiotics such as penicillin .
  • Structure-Activity Relationship (SAR) : Investigations into SAR have identified key functional groups that enhance biological activity, emphasizing the importance of the cyclopropyl and allyl substituents in modulating efficacy .
  • Pharmacological Screening : Preliminary pharmacological screening has indicated potential for anti-inflammatory effects, which could be beneficial in treating conditions characterized by chronic inflammation .

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